molecular formula C16H19N3O4 B2683555 Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate CAS No. 2128717-93-9

Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate

Cat. No.: B2683555
CAS No.: 2128717-93-9
M. Wt: 317.345
InChI Key: ZXUODOHKTSIXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate typically involves a multi-step process. One common method includes the cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles, followed by formylation with an iminium salt moiety (Vilsmeyer–Haack reagent) . This method is advantageous due to its high yield and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method is particularly useful in reducing reaction times and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Ethyl 3-({5-formylpyrazolo[1,5-A]pyridin-3-YL}formamido)-2-methylbutanoate can be compared with other pyrazolo[1,5-a]pyridine derivatives:

Properties

IUPAC Name

ethyl 3-[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-23-16(22)10(2)11(3)18-15(21)13-8-17-19-6-5-12(9-20)7-14(13)19/h5-11H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUODOHKTSIXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)NC(=O)C1=C2C=C(C=CN2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.